

# Preliminary Studies of TT-00420 (GK420) in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical development of TT-00420, a novel multi-kinase inhibitor, for the treatment of advanced solid tumors. The information presented herein is compiled from publicly available data and is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, safety, and preliminary efficacy of this compound.

#### **Core Mechanism of Action**

TT-00420 is a spectrum-selective multi-kinase inhibitor designed to concurrently target key pathways involved in cell proliferation, angiogenesis, and immuno-oncology.[1] Its primary targets include:

- Aurora kinases A/B: These are serine/threonine kinases that play a critical role in the
  regulation of mitosis and cell division. Their inhibition by TT-00420 disrupts the cell cycle,
  leading to apoptosis in rapidly dividing cancer cells.
- Janus kinases (JAKs): JAKs are crucial components of the signaling pathways for numerous cytokines and growth factors. By inhibiting JAKs, TT-00420 can modulate the tumor microenvironment and interfere with cancer cell survival and proliferation signals.[1]
- Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are key drivers of angiogenesis, the



process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of FGFRs and VEGFRs by TT-00420 can restrict tumor growth and metastasis.[1]

Preclinical studies have demonstrated the anti-tumor activity of TT-00420 in both in vitro and in vivo models of various solid tumors, including triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[1]

### **Signaling Pathway Inhibition by TT-00420**

The following diagram illustrates the signaling pathways targeted by TT-00420.



Click to download full resolution via product page

Caption: Mechanism of action of TT-00420 targeting key signaling pathways.

## Clinical Development: Phase I Study in Advanced Solid Tumors



A first-in-human, Phase I dose-escalation and expansion study (NCT03654547) was conducted to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy of TT-00420 as a single agent in adult patients with advanced or metastatic solid tumors.[1]

#### **Experimental Protocol: Phase I Trial (NCT03654547)**

The following diagram outlines the workflow of the Phase I clinical trial.



Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of TT-00420.

#### Methodology:

 Study Design: This was a Phase I, first-in-human, open-label, dose-escalation and expansion study.[1]



- Patient Population: Adult patients with advanced or metastatic solid tumors were enrolled.[1]
- Treatment: TT-00420 was administered orally once daily (q.d.) in 28-day cycles. The formulations were 1 mg and 5 mg capsules.[1]
- Dose Escalation: A Bayesian modeling approach with overdose control guided the dose escalation.[1] Seven dose levels were evaluated: 1 mg, 3 mg, 5 mg, 8 mg, 10 mg, 12 mg, and 15 mg q.d.[1]
- Primary Endpoints: The primary safety endpoints were the determination of dose-limiting toxicities (DLTs) and a recommended dose for expansion (DRDE).[1]
- Secondary Endpoints: Secondary endpoints included pharmacokinetics (PK) and preliminary efficacy, which was evaluated using RECIST v1.1 criteria.[1]

### **Clinical Data Summary**

As of the data cutoff on February 7, 2022, a total of 48 patients with advanced solid tumors had been enrolled in the study.[1]

Table 1: Dose Escalation and Patient Enrollment[1]

| Dose Level (q.d.) | Number of Patients (N) |
|-------------------|------------------------|
| 1 mg              | 1                      |
| 3 mg              | 1                      |
| 5 mg              | 4                      |
| 8 mg              | 10                     |
| 10 mg             | 6                      |
| 12 mg             | 20                     |
| 15 mg             | 6                      |
| Total             | 48                     |

#### Table 2: Observed Dose-Limiting Toxicities (DLTs)[1]



| Dose Level (q.d.) | Number of DLT-<br>Evaluable Patients | Number of Patients with DLTs | DLT Description                                               |
|-------------------|--------------------------------------|------------------------------|---------------------------------------------------------------|
| 8 mg              | -                                    | 1                            | Grade 3 Palmar-<br>Plantar<br>Erythrodysaesthesia<br>Syndrome |
| 15 mg             | -                                    | 2                            | Grade 3 Hypertension                                          |

Table 3: Common Drug-Related Treatment-Emergent Adverse Events (TEAEs) at the 12 mg DRDE[1]

| Adverse Event                                      | Incidence (n) | Percentage<br>(%) | Grade 3<br>Incidence (n) | Grade 3 Percentage (%) |
|----------------------------------------------------|---------------|-------------------|--------------------------|------------------------|
| Hypertension                                       | 11            | 55.0%             | 6                        | 30.0%                  |
| Diarrhea                                           | 7             | 35.0%             | 1                        | 5.0%                   |
| Mucosal<br>Inflammation                            | 7             | 35.0%             | 1                        | 5.0%                   |
| Palmar-Plantar<br>Erythrodysaesth<br>esia Syndrome | 6             | 30.0%             | 0                        | 0.0%                   |
| Vomiting                                           | 4             | 20.0%             | 0                        | 0.0%                   |

No Grade 4 suspected adverse events were reported.[1]

## **Preliminary Efficacy and Future Directions**

TT-00420 monotherapy was found to be well-tolerated with favorable pharmacokinetic characteristics. The observed TEAEs were manageable with concomitant treatments or dose interruptions and were reversible upon discontinuation of the drug.[1]



Stable disease lasting for six months or longer was observed in patients with colon cancer, head and neck cancer, and peritoneal mesothelioma.[1] Based on the safety, efficacy, and clinical PK data, a dose of 10 mg q.d. was recommended for the Phase II study of TT-00420 in patients with advanced cholangiocarcinoma.[1]

This early-phase data suggests that TT-00420 is a promising multi-targeted agent for the treatment of advanced solid tumors, warranting further investigation in more advanced clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Preliminary Studies of TT-00420 (GK420) in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573836#preliminary-studies-of-gk420-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com